molecular formula C8H4BrNO2S B2939428 6-Bromobenzo[d]thiazole-4-carboxylic acid CAS No. 1784111-07-4

6-Bromobenzo[d]thiazole-4-carboxylic acid

Cat. No.: B2939428
CAS No.: 1784111-07-4
M. Wt: 258.09
InChI Key: HUOFBUMVRCPMED-UHFFFAOYSA-N
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Description

6-Bromobenzo[d]thiazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H4BrNO2S It is characterized by a bromine atom attached to a benzothiazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzo[d]thiazole-4-carboxylic acid typically involves the bromination of benzo[d]thiazole-4-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromobenzo[d]thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromobenzo[d]thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a pharmacophore in drug discovery and development.

    Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromobenzo[d]thiazole-4-carboxylic acid is primarily related to its ability to interact with biological targets through its bromine and carboxylic acid functional groups. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways. The specific molecular targets and pathways involved depend on the particular application and the structure of the derivatives formed .

Comparison with Similar Compounds

    Benzo[d]thiazole-4-carboxylic acid: Lacks the bromine atom, leading to different reactivity and biological activity.

    6-Chlorobenzo[d]thiazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.

    6-Fluorobenzo[d]thiazole-4-carboxylic acid:

Uniqueness: 6-Bromobenzo[d]thiazole-4-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of diverse organic compounds and bioactive molecules .

Properties

IUPAC Name

6-bromo-1,3-benzothiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-4-1-5(8(11)12)7-6(2-4)13-3-10-7/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOFBUMVRCPMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)N=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784111-07-4
Record name 6-bromo-1,3-benzothiazole-4-carboxylic acid
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